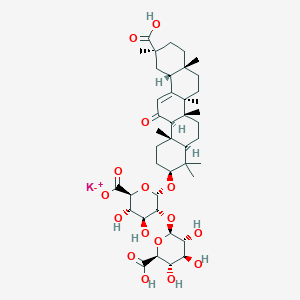
Glycyrrhizinic acid, potassium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycyrrhizinic acid, potassium salt, is a derivative of glycyrrhizin, a triterpenoid saponin extracted from the root of the licorice plant, Glycyrrhiza glabra. This compound is known for its sweet taste and has been used in traditional medicine for centuries. This compound, exhibits a wide range of pharmacological activities, including antiviral, anticancer, antioxidant, anti-inflammatory, and antibacterial properties .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of glycyrrhizinic acid, potassium salt, typically involves the extraction of glycyrrhizin from licorice root, followed by its conversion to the potassium salt form. The extraction process includes:
Extraction: Glycyrrhizin is extracted from licorice root using water or ethanol.
Purification: The extract is purified through filtration and evaporation.
Conversion: Glycyrrhizin is converted to its potassium salt form by reacting with potassium hydroxide.
Industrial Production Methods: Industrial production of this compound, follows similar steps but on a larger scale. The process involves:
Large-scale extraction: Using industrial-grade solvents and equipment.
Purification: Employing advanced filtration and evaporation techniques.
Conversion: Utilizing reactors for the conversion to potassium salt.
化学反应分析
Types of Reactions: Glycyrrhizinic acid, potassium salt, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glycyrrhetinic acid.
Reduction: Reduction reactions can convert glycyrrhizinic acid to its aglycone form, glycyrrhetinic acid.
Substitution: Substitution reactions can occur at the glucuronic acid moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products:
Oxidation: Glycyrrhetinic acid.
Reduction: Glycyrrhetinic acid.
Substitution: Various glycosylated derivatives.
科学研究应用
Glycyrrhizinic acid, potassium salt, has numerous scientific research applications:
Chemistry: Used as a natural sweetener and emulsifier in food and cosmetic industries.
Biology: Studied for its antiviral properties, particularly against hepatitis and HIV.
Medicine: Investigated for its anti-inflammatory and hepatoprotective effects.
Industry: Utilized in the development of nanomedicine for enhanced drug delivery.
作用机制
The mechanism of action of glycyrrhizinic acid, potassium salt, involves several molecular targets and pathways:
相似化合物的比较
Glycyrrhizinic acid, potassium salt, is unique compared to other similar compounds due to its broad spectrum of pharmacological activities. Similar compounds include:
Glycyrrhetinic acid: The aglycone form of glycyrrhizin, known for its anti-inflammatory properties.
Enoxolone: Another derivative of glycyrrhizin, used in cosmetics and pharmaceuticals.
This compound, stands out due to its enhanced solubility and bioavailability, making it a valuable compound in various scientific and industrial applications.
属性
CAS 编号 |
42294-03-1 |
|---|---|
分子式 |
C42H62KO16 |
分子量 |
862.0 g/mol |
IUPAC 名称 |
potassium;(2S,3S,4S,5R,6S)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C42H62O16.K/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;/m0./s1 |
InChI 键 |
XCZIARIJVDURGH-OOFFSTKBSA-N |
SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)[O-])O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.[K+] |
手性 SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O.[K] |
规范 SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.[K] |
Key on ui other cas no. |
68039-19-0 42294-03-1 |
相关CAS编号 |
42294-03-1 |
同义词 |
(3β,20β)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-β-D-glucopyranuronosyl-α-D-glucopyranosiduronic Acid Monopotassium Salt; _x000B_30-Noroleanane, α-D-glucopyranosiduronic Acid Deriv._x000B_18β-Glycyrrhizic acid Monopotassium Salt; Glycyrrhizic Acid Monopotass |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


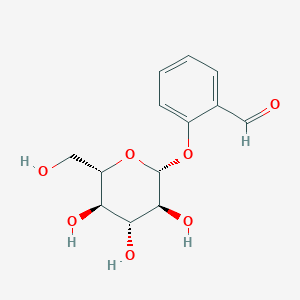
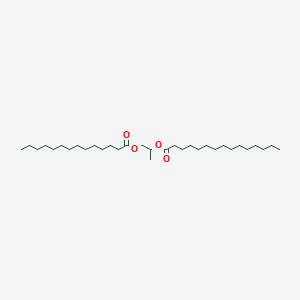
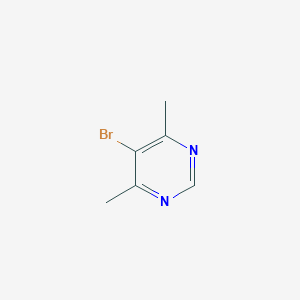
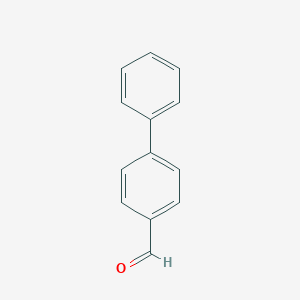
![(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine](/img/structure/B31590.png)
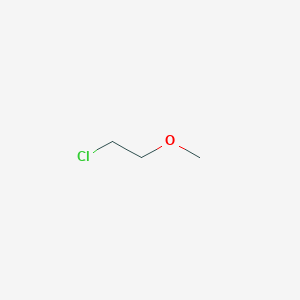
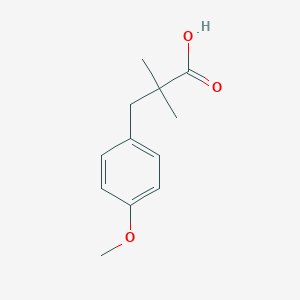

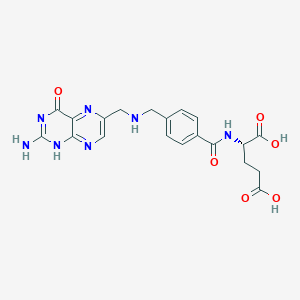
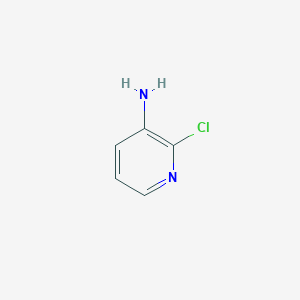
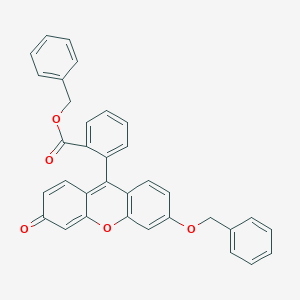
![1-[4-(Trifluoromethyl)phenyl]-2-phenylethanol](/img/structure/B31605.png)
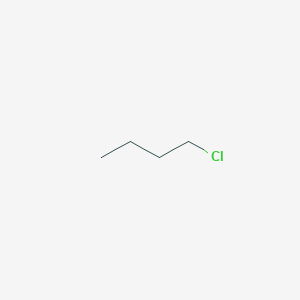
![(1S,8S,10S,11R)-3-methoxy-11-methyl-10-(3,4,5-trimethoxyphenyl)-7-oxatricyclo[6.3.1.01,6]dodeca-2,5-dien-4-one](/img/structure/B31609.png)
